5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
IUPAC Nomenclature and Systematic Classification
The systematic name 5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one adheres strictly to IUPAC guidelines for flavonoid derivatives. The parent structure is 4a,5,6,7,8,8a-hexahydrochromen-4-one , a partially hydrogenated chromone system. The numbering begins at the ketone oxygen (position 4), with substituents assigned as follows:
- Position 3 : A 3-hydroxy-4,5-dimethoxyphenyl group
- Position 5 : Hydroxyl group
- Position 6 : Methoxy group
- Position 7 : A β-D-glucopyranosyl unit (oxan-2-yl derivative) attached via glycosidic linkage
The stereochemistry of the glucopyranosyl moiety is explicitly defined using the (2R,3R,4S,5S,6R) configuration, reflecting its natural occurrence in plant glycosides. This nomenclature integrates both the aglycone (chromenone core) and glycone (sugar unit) components, aligning with IUPAC’s hierarchical approach for complex flavonoids.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₂O₁₃ |
| Molecular Weight | 528.5 g/mol |
| Parent Skeleton | Hexahydrochromen-4-one |
| Glycosidic Substituent | β-D-Glucopyranosyl |
Structural Classification Within Flavonoid and Chromanone Families
This compound belongs to the chromone family, characterized by a benzopyran-4-one core. The partial saturation (hexahydro designation) places it within flavanone-like derivatives , though distinct from classical flavanones due to its substitution pattern. Key structural features include:
- Chromone Backbone : The 4a,5,6,7,8,8a-hexahydro modification introduces two saturated bonds, reducing aromaticity compared to fully unsaturated chromones.
- Phenylpropanoid Substituent : The 3-hydroxy-4,5-dimethoxyphenyl group at position 3 aligns with flavonoid B-ring attachment patterns observed in isoflavones, though its placement at C3 instead of C2 distinguishes it.
- Glycosylation : The β-D-glucopyranosyl unit at position 7 is a hallmark of plant secondary metabolites, enhancing solubility and bioactivity.
Comparative analysis with canonical flavonoids reveals hybrid characteristics:
- Unlike flavones (e.g., apigenin), this compound lacks a C2-C3 double bond due to hexahydro saturation.
- The 3-hydroxy-4,5-dimethoxyphenyl group diverges from typical flavanone B-ring positions, suggesting unique biosynthetic origins.
Comparative Analysis of Trivial vs. Systematic Naming Conventions
The systematic IUPAC name provides unambiguous structural details but lacks the brevity of trivial names. For example:
- Systematic Name : Encodes stereochemistry, substitution positions, and glycosidic linkage in 39 words.
- Trivial Name Potential : No widely accepted trivial name exists, though analogous compounds like tectoridin (a 7-O-glucoside of tectorigenin) share structural motifs.
Trivial names often prioritize biosynthetic relationships (e.g., "isoflavone glucoside") but fail to specify critical features like methoxy group placement or hydrogenation states. The systematic approach resolves ambiguities inherent in trivial naming, particularly for:
Properties
Molecular Formula |
C24H32O13 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C24H32O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-5,8,12,14-16,18-21,23-26,28-31H,6-7H2,1-3H3/t12?,14?,15-,16?,18-,19?,20+,21-,23?,24-/m1/s1 |
InChI Key |
KGMSRZWXVCWNDF-HDZYXSGISA-N |
Isomeric SMILES |
COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C(=C3)OC)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C(=C3)OC)OC)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Structural Considerations Influencing Synthesis
The target compound’s structure comprises a flavanonol aglycone (5-hydroxy-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one) substituted with a 3-hydroxy-4,5-dimethoxyphenyl group at position 3 and a β-D-glucopyranosyl moiety at position 7. The glucosyl unit’s stereochemistry ((2R,3R,4S,5S,6R)) necessitates precise glycosylation methods to retain α- or β-anomeric configurations. The aglycone’s multiple hydroxyl and methoxy groups demand selective protection-deprotection strategies during synthesis, while natural product extraction requires resolving structurally similar flavonoids.
Synthetic Preparation Methods
Chemical Glycosylation Strategies
Chemical glycosylation remains the most widely employed method for attaching the glucosyl moiety to the flavanonol core. Recent advances in protecting group-free protocols have streamlined this process. For instance, phase-transfer catalysis in a chloroform-water system enables direct glycosylation of flavonoid aglycones under mild alkaline conditions. Using potassium carbonate (K₂CO₃) as a base and benzyltriethylammonium bromide as a phase-transfer catalyst, yields of 40–95% have been reported for analogous flavonoid glycosides. This method avoids tedious protection of hydroxyl groups on both the aglycone and sugar donor, though stereochemical control remains challenging.
An alternative approach involves triazine-based glycosyl donors , such as 4,6-dimethoxy-1,3,5-triazin-2-yl (DMT) glycosides. These donors undergo acid-catalyzed activation, forming oxocarbenium intermediates that react with the flavanonol’s hydroxyl group at position 7. The reaction proceeds in organic-aqueous mixed solvents, achieving α-selectivity (>80%) when catalyzed by Lewis acids like trimethylsilyl triflate. A key advantage is the compatibility with unprotected sugar donors, reducing synthetic steps.
Table 1: Comparison of Chemical Glycosylation Methods
Chemo-Enzymatic Glycosylation
Enzymatic methods leveraging endoglycosidases offer superior stereocontrol. For example, engineered endo-β-1,4-glucanases catalyze the transglycosylation of DMT-activated oligosaccharides to flavonoid acceptors. The enzyme’s active site recognizes the glucosyl donor and aglycone, ensuring regio- and stereo-specific bond formation (β-1,4 linkage). This method achieves near-quantitative yields in aqueous buffers, though it requires pre-activation of the sugar donor with triazine groups.
Extraction and Isolation from Natural Sources
While synthetic routes dominate, the compound may occur naturally in Cassia species. A validated isolation protocol involves:
- Extraction : Soaking dried Cassia leschenaultiana biomass in 80% methanol (3× vol, 72 h) to solubilize flavonoids.
- Silica Gel Chromatography : Fractionating the crude extract using a chloroform-methanol gradient (20:1 → 5:5 v/v) to separate glycosides.
- HPLC Purification : Isocratic elution on a C18 column (21.2 × 250 mm, 5 μm) with acetonitrile-water (70:30) yields the target compound at >95% purity.
Natural isolation avoids synthetic challenges but faces limitations in scalability and source variability.
Characterization and Purification
Post-synthesis or extraction, the compound is characterized via:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aglycone’s substitution pattern and glucosyl linkage (δ 4.8–5.2 ppm for anomeric protons).
- LC-MS : High-resolution ESI-MS identifies the molecular ion at m/z 529.5 [M+H]⁺, while UPLC quantifies purity.
- X-ray Crystallography : Resolves absolute configuration of the hexahydrochromen ring.
Comparative Analysis of Methods
Table 2: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Time (Days) | Cost |
|---|---|---|---|---|
| Chemical synthesis | 60–95 | 85–95 | 7–14 | High |
| Enzymatic synthesis | 80–95 | >99 | 1–3 | Moderate |
| Natural isolation | 0.1–0.5 | >95 | 10–21 | Low |
Chemical synthesis balances yield and scalability but struggles with stereochemical purity. Enzymatic methods excel in selectivity but require costly biocatalysts. Natural isolation is impractical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
5-Hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound that has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores its applications across different fields, including pharmacology, biochemistry, and natural product research.
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 522.46 g/mol. It features multiple hydroxyl groups and methoxy substituents that contribute to its biological activity.
Solubility and Stability
The compound is typically stored in a dry environment at temperatures between 2-8°C to maintain stability. Its solubility in various solvents can affect its bioavailability and efficacy in biological systems.
Pharmacological Applications
Research has indicated that this compound exhibits significant biological activities which may be useful in pharmacology:
- Antioxidant Activity : Studies suggest that the compound possesses strong antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant for conditions related to aging and chronic diseases.
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and cardiovascular disorders .
Natural Product Chemistry
This compound is derived from various natural sources such as plants in the genus Dracocephalum. Its extraction and characterization have implications for herbal medicine:
- Herbal Extracts : The compound's presence in herbal extracts highlights its potential as a natural therapeutic agent. Research into its efficacy compared to synthetic alternatives is ongoing .
Biochemical Research
The compound's interaction with biological macromolecules has been a focus of biochemical studies:
- Enzyme Inhibition : It has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, such as HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis .
Case Studies
Several case studies have documented the therapeutic effects of this compound:
- Cardiovascular Health : In animal models, administration of this compound resulted in decreased lipid peroxidation and improved endothelial function, suggesting protective effects against cardiovascular diseases .
- Cancer Research : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines through modulation of apoptotic pathways .
Extraction Sources
Mechanism of Action
The mechanism of action of 5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. Its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs primarily differ in substituent positions, glycosylation patterns, and oxidation states of the chromenone core. Key comparisons include:
*Calculated based on molecular formula C₂₉H₃₄O₁₆.
Key Differences and Implications
Glycosylation Impact: The target compound’s 7-O-glucosyl group enhances solubility compared to non-glycosylated analogs like 4',5-Dihydroxy-7-methoxy-6-prenylisoflavone . However, glycosylation at the 3-position (as in ) may reduce membrane permeability due to steric hindrance .
Methoxy vs. Hydroxyl Groups : The 3-hydroxy-4,5-dimethoxyphenyl substituent in the target compound provides a balance between lipophilicity (from methoxy groups) and hydrogen-bonding capacity (from hydroxyls), contrasting with fully hydroxylated analogs (e.g., 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one) that exhibit higher reactivity but lower stability .
Prenylation vs. Glycosylation : Prenylated derivatives (e.g., 4',5-Dihydroxy-7-methoxy-6-prenylisoflavone) show stronger cytotoxic activity due to increased membrane interaction, whereas glycosylated compounds prioritize solubility and bioavailability .
Bioactivity Comparisons
- Antioxidant Capacity: The target compound’s 3-hydroxy-4,5-dimethoxyphenyl group contributes to radical scavenging, outperforming non-methoxylated analogs by 20–30% in DPPH assays .
- Anti-inflammatory Effects : Its glycosylation pattern reduces COX-2 inhibition potency compared to aglycones but improves pharmacokinetic profiles .
Biological Activity
1. Antioxidant Properties
Flavonoids and their derivatives are well-known for their antioxidant activities. The compound’s structural features—such as hydroxyl groups and methoxy substitutions—are associated with free radical scavenging and reduction of oxidative stress. These properties make it a candidate for mitigating oxidative damage in cellular systems.
2. Anticancer Potential
The compound’s core flavonoid structure suggests potential anticancer properties through several mechanisms:
- Inhibition of Cell Proliferation: Similar compounds have shown the ability to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.
- Anti-metastatic Effects: Isoflavonoids like this compound may interfere with epithelial-to-mesenchymal transition (EMT), reducing cancer metastasis .
3. Anti-inflammatory Activity
The hydroxylated phenolic structure suggests anti-inflammatory potential by modulating inflammatory pathways such as NF-kB or COX enzymes. This activity could be beneficial in chronic inflammatory diseases.
4. Antimicrobial Properties
The compound may exhibit antimicrobial effects due to its ability to disrupt microbial cell walls or inhibit critical enzymes. Glycosylated flavonoids have been studied for their activity against bacterial and fungal pathogens .
Cytotoxicity Studies
Although specific IC50 values for this compound are not directly available, structurally related flavonoids have demonstrated cytotoxic effects against various cancer cell lines:
- Compounds with similar glycosylation patterns exhibited IC50 values in the range of 0.2–1 µM for cancer cells like HCT116 (colon cancer) and A549 (lung cancer) .
- These compounds induce apoptosis by disrupting mitochondrial function or inhibiting tubulin polymerization .
Structure-Activity Relationships (SAR)
Structural modifications significantly influence biological activity:
- Hydroxyl Groups: Enhance antioxidant and anti-inflammatory activities.
- Methoxy Substitutions: Improve lipophilicity, aiding cellular uptake.
- Glycosylation: Increases solubility and bioavailability but may reduce direct cytotoxicity .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for structural elucidation of this polyhydroxy-methoxy chromenone derivative?
- Answer : Use X-ray crystallography to resolve stereochemical ambiguities in the hexahydrochromen-4-one core and glycosidic linkages, as demonstrated for structurally similar flavones . Pair this with NMR spectroscopy (1D and 2D experiments, e.g., COSY, HSQC, HMBC) to assign hydroxyl and methoxy substituents on the phenyl rings. For glycosidic moieties, analyze anomeric proton couplings (e.g., ) to confirm α/β configurations of the oxane ring .
Q. How can researchers optimize synthesis protocols for regioselective glycosylation of the chromenone scaffold?
- Answer : Employ protecting-group strategies (e.g., acetyl or benzyl groups) to shield reactive hydroxyls during glycosylation. Use Lewis acid catalysts (e.g., BF₃·Et₂O) to direct sugar attachment to the 7-hydroxy position, as seen in analogous flavonoid glycosides . Monitor reaction progress via TLC/HPLC with UV detection (λ = 280–320 nm) to track chromophore formation .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Answer : Prioritize enzyme inhibition assays (e.g., tyrosinase or cyclooxygenase) due to the compound’s polyphenolic structure. Use DPPH/ABTS radical scavenging assays to quantify antioxidant capacity, correlating results with hydroxyl/methoxy substitution patterns . For cytotoxicity screening, employ MTT assays on human cell lines (e.g., HepG2 or HEK293), noting IC₅₀ values relative to glycosylation status .
Advanced Research Questions
Q. How can conflicting NMR data for quaternary carbons in the chromenone core be resolved?
- Answer : Address spectral overlap by combining cryoprobe-enhanced NMR (600+ MHz) with selective deuteration of exchangeable protons. For ambiguous quaternary carbons (e.g., C-4a and C-8a), use DFT calculations to predict chemical shifts and validate against experimental data . Cross-reference with single-crystal XRD bond angles to confirm spatial arrangements .
Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?
- Answer : Formulate the compound as a cyclodextrin inclusion complex or nanoparticle dispersion to enhance aqueous solubility. Use log S (ESOL) predictions (-2.98 for related glycosides) to guide solvent selection (e.g., DMSO/PBS mixtures) . Monitor plasma stability via LC-MS/MS to detect hydrolytic cleavage of glycosidic bonds .
Q. How do glycosylation patterns influence bioavailability and metabolic stability?
- Answer : Compare Caco-2 permeability assays for aglycone vs. glycosylated forms. Glycosylation typically reduces GI absorption (e.g., log = -0.87 for similar compounds) but enhances resistance to first-pass metabolism. Use HepG2 microsomal assays to identify phase I/II metabolites, focusing on deglycosylation and methyl ether cleavage .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported bioactivity between aglycone and glycosylated derivatives?
- Answer : Perform dose-response studies to distinguish intrinsic activity from solubility-driven artifacts. For example, aglycones may show false-negative results in aqueous assays due to poor dissolution. Validate findings using molecular docking to compare binding affinities of glycosylated vs. non-glycosylated forms to target proteins (e.g., COX-2 or Keap1) .
Q. What analytical workflows validate purity and stability under varying storage conditions?
- Answer : Use HPLC-DAD-ELSD to detect degradation products (e.g., hydrolyzed sugars or oxidized phenols). Store lyophilized samples at -20°C under argon to prevent hygroscopic degradation. For long-term stability, reference accelerated aging studies (40°C/75% RH for 6 months) on analogous chromenones .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
